![molecular formula C16H12ClFO3 B1327977 4-Chloro-3'-(1,3-dioxolan-2-YL)-2-fluorobenzophenone CAS No. 898759-46-1](/img/structure/B1327977.png)
4-Chloro-3'-(1,3-dioxolan-2-YL)-2-fluorobenzophenone
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Overview
Description
Scientific Research Applications
I have conducted a search for the scientific research applications of “4-Chloro-3’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone” and found some interesting uses for this compound. Below are the details for each application field:
Pharmacology
This compound has been used in the synthesis of pharmacophore models for analgesic drugs. A series of derivatives were synthesized and characterized by various spectral methods, indicating its potential in pain management research .
Advanced Research and Development
The compound is noted for its exceptional versatility and purity, making it a valuable asset for advanced research and development endeavors. Its molecular weight and structure suggest it could be useful in various chemical synthesis processes .
Eco-friendly Synthesis
Researchers have developed a simple approach to synthesize related compounds using glucose as an eco-friendly reductant, demonstrating the compound’s potential in environmentally friendly chemical processes .
Biocatalysis
The compound has been used in synthesizing chiral drug intermediates by biocatalysis. It plays a role in generating the lateral chain of atorvastatin, a drug used to lower blood cholesterol .
Mechanism of Action
Future Directions
properties
IUPAC Name |
(4-chloro-2-fluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFO3/c17-12-4-5-13(14(18)9-12)15(19)10-2-1-3-11(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQPDSCNOJWSAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645080 |
Source
|
Record name | (4-Chloro-2-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3'-(1,3-dioxolan-2-YL)-2-fluorobenzophenone | |
CAS RN |
898759-46-1 |
Source
|
Record name | (4-Chloro-2-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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